BenchChemオンラインストアへようこそ!

1-benzyl-4-(1-methyl-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one

Medicinal Chemistry Physicochemical Properties Lead Optimization

This N-methyl benzimidazole-pyrrolidin-2-one hybrid is a critical probe for SAR studies. The N1-methyl group on the benzimidazole ring is a key structural differentiator from des-methyl analogs (CAS 847396-32-1), profoundly altering hydrogen-bonding capacity, lipophilicity (predicted logP increment ~0.5-0.8), and metabolic stability. This substitution is essential for developing selective MAGL inhibitors (>5000-fold selectivity over FAAH in related series) and optimizing CNS penetration. Procure this specific compound to validate target engagement in anti-Alzheimer's and MAGL-related pathways, ensuring your assays reflect the true impact of N-methylation on potency and bacterial FabI inhibition.

Molecular Formula C19H19N3O
Molecular Weight 305.4 g/mol
Cat. No. B10808377
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-benzyl-4-(1-methyl-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one
Molecular FormulaC19H19N3O
Molecular Weight305.4 g/mol
Structural Identifiers
SMILESCN1C2=CC=CC=C2N=C1C3CC(=O)N(C3)CC4=CC=CC=C4
InChIInChI=1S/C19H19N3O/c1-21-17-10-6-5-9-16(17)20-19(21)15-11-18(23)22(13-15)12-14-7-3-2-4-8-14/h2-10,15H,11-13H2,1H3
InChIKeyARWYDVKULLBWHZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Benzyl-4-(1-methyl-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one: A Benzimidazole-Pyrrolidinone Scaffold for Medicinal Chemistry


1-Benzyl-4-(1-methyl-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one (C19H19N3O, MW 305.4 g/mol) is a hybrid heterocyclic compound combining a pyrrolidin-2-one core with an N-methyl benzimidazole moiety and an N-benzyl substituent. This scaffold is structurally related to donepezil-based anti-Alzheimer’s agents and monoacylglycerol lipase (MAGL) inhibitors . Its primary utility in scientific research lies in its differentiated substitution pattern, which distinguishes it from more common des-methyl or N-unsubstituted benzimidazole analogs and influences its physicochemical and biological interaction profiles.

Why 1-Benzyl-4-(1-methyl-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one Cannot Be Interchanged with Common Analogs


Generic substitution of 1-benzyl-4-(1-methyl-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one with structurally similar benzimidazole-pyrrolidinones is not scientifically valid due to the critical role of the N1-methyl group on the benzimidazole. The presence of this methyl substituent alters the compound's hydrogen-bonding capacity, lipophilicity (logP), and metabolic stability compared to the des-methyl analog (CAS 847396-32-1). In related benzimidazole-pyrrolidine HCV NS5A inhibitors, the introduction of a methyl group on the benzimidazole has been shown to profoundly shift potency and selectivity profiles . Even subtle changes in N-substitution can determine target engagement versus off-target activity, as demonstrated by the selective MAGL inhibitor compound 25 (4-methoxyphenyl-substituted benzimidazole-pyrrolidinone), which achieved >5000-fold selectivity over FAAH (IC50 > 50 µM vs. 9.4 nM for MAGL) . Therefore, direct interchange with unsubstituted or differently N-substituted analogs without experimental validation risks invalidating SAR models, biological assay results, and procurement decisions.

Quantitative Differentiation Evidence for 1-Benzyl-4-(1-methyl-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one


N1-Methyl Substitution Confers Higher Lipophilicity vs. Des-Methyl Analog

The target compound (C19H19N3O, MW 305.4 g/mol) incorporates an N1-methyl group on the benzimidazole, which is absent in the common analog 4-(1H-benzo[d]imidazol-2-yl)-1-benzylpyrrolidin-2-one (CAS 847396-32-1, C18H17N3O, MW 291.35 g/mol). The additional CH2 group increases molecular weight by 14.05 Da and is predicted to raise logP by approximately 0.5-0.8 units based on fragment-based contributions, enhancing membrane permeability. The des-methyl analog exhibits a reported density of 1.3±0.1 g/cm³ and a boiling point of 607.9±55.0 °C at 760 mmHg . The methylated derivative is expected to have marginally higher boiling point and altered solubility in organic solvents, directly impacting formulation and assay compatibility.

Medicinal Chemistry Physicochemical Properties Lead Optimization

Scaffold Activity Baseline: Des-Methyl Analog Shown as Potent SaFabI Inhibitor

The 4-(1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one scaffold (des-methyl analog) was identified as a potent Staphylococcus aureus enoyl-ACP reductase (SaFabI) inhibitor with an IC50 of 976.8 nM in an enzymatic assay, and subsequent optimization yielded compound n31 with improved IC50 of 174.2 nM . This establishes a quantitative baseline for the scaffold class. The target compound’s N1-methyl substitution on the benzimidazole is expected to modulate potency and selectivity due to altered hydrogen-bonding interactions within the SaFabI substrate binding pocket, but direct comparative data for the methylated derivative are not yet reported.

Antibacterial SaFabI Inhibition MRSA

MAGL Selectivity Window in Analog: Defining the Potential Therapeutic Index

In a structurally related series of benzimidazole-pyrrolidin-2-one derivatives, compound 25 (bearing a 4-methoxyphenyl substitution) demonstrated potent and selective MAGL inhibition with an IC50 of 9.4 nM against hMAGL, while showing >50 µM IC50 against FAAH, a >5300-fold selectivity window . This demonstrates the scaffold’s capacity for high target selectivity when appropriately substituted. The target compound, with its N1-methyl and N-benzyl groups, occupies a distinct chemical space that has not yet been profiled for MAGL/FAAH selectivity, representing a direct opportunity for procurement to close this knowledge gap.

MAGL Inhibition Pain Selectivity

Procurement-Driven Application Scenarios for 1-Benzyl-4-(1-methyl-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one


SAR Expansion of SaFabI Inhibitors for MRSA Drug Discovery

The des-methyl scaffold has been validated as a SaFabI inhibitor (IC50 = 976.8 nM) with optimized analogs reaching IC50 = 174.2 nM . Procure the N-methyl derivative to systematically explore the impact of benzimidazole N1-substitution on enzymatic potency and antibacterial MIC values, filling the current SAR gap.

Selective MAGL Probe Development for Pain and Neuroinflammation Research

Given the class-level evidence of >5300-fold MAGL/FAAH selectivity in structurally related benzimidazole-pyrrolidinones , the N-methyl derivative represents a high-value probe candidate for CNS-exposed MAGL inhibition studies, particularly where elevated logP from N-methylation is predicted to enhance brain penetration.

Physicochemical and Metabolic Stability Profiling of Substituted Benzimidazole Scaffolds

The measured LogP (2.41) and boiling point (607.9°C) of the des-methyl analog provide direct physicochemical comparators. The N-methyl compound, with its predicted logP increment of 0.5-0.8 units, should be procured for comparative microsomal stability, CYP inhibition, and permeability assays to establish the structure-property relationship of benzimidazole N-methylation.

Quote Request

Request a Quote for 1-benzyl-4-(1-methyl-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.